molecular formula C19H25N3O3 B2589320 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide CAS No. 1706079-61-9

3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide

Cat. No.: B2589320
CAS No.: 1706079-61-9
M. Wt: 343.427
InChI Key: OOULPZKPNXOKLN-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a propanamide derivative featuring a 4-methoxyphenyl group linked to a pyrazole ring substituted with an oxan-4-ylmethyl moiety.

The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the oxan-4-yl (tetrahydropyran) substituent could improve metabolic stability by reducing oxidative degradation . Pyrazole rings are known to engage in hydrogen bonding and π-π interactions, which are critical for target binding .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-18-5-2-15(3-6-18)4-7-19(23)21-17-12-20-22(14-17)13-16-8-10-25-11-9-16/h2-3,5-6,12,14,16H,4,7-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOULPZKPNXOKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple stepsThe final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

For industrial production, the synthesis process is often optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and synthetic aspects of the target compound with similar propanamide derivatives:

Compound Name Key Substituents Molecular Weight (Da) Synthesis Yield Biological Activity/Notes
Target Compound: 3-(4-Methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide 4-methoxyphenyl, oxan-4-ylmethyl-pyrazole ~375 (estimated) Not reported Hypothesized kinase or receptor modulation
3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide 4-bromo/4-chlorophenyl, tert-butylsulfonyl ~524 (estimated) 22% Targets HadAB/BC complex in Mycobacterium
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide Dichlorophenyl, fluorophenyl, pyridinyl ~686 (estimated) 67% Not specified; likely enzyme inhibitor
Parachlorofentanyl (N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide) 4-chlorophenyl, piperidinyl ~387 Not reported Synthetic opioid; Schedule I controlled substance

Key Observations:

  • Substituent Diversity : The target compound’s oxan-4-ylmethyl group distinguishes it from analogs with halogenated aryl (e.g., bromo, chloro) or heteroaromatic (e.g., pyridinyl) groups. These substituents influence solubility, binding affinity, and metabolic stability.
  • Synthesis Efficiency: Yields for analogs vary widely (22–67%), likely due to steric hindrance or reactivity of substituents.

Structural Analysis and Computational Modeling

  • Crystallography : SHELXL, a widely used refinement program, has been employed for analogous pyrazole derivatives (e.g., ). The target compound’s crystal structure, if resolved, would benefit from SHELXL’s robust handling of complex substituents .
  • Docking Studies : Molecular modeling could predict interactions with kinases (e.g., BRAF inhibitors like encorafenib in ) due to the pyrazole core’s similarity to kinase-binding scaffolds .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, and its structure includes a methoxyphenyl group, a pyrazole moiety, and an oxan-4-yl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antibacterial properties. In studies evaluating similar compounds, it was found that they displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structure suggests it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential enzymes.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. For instance, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These studies revealed strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than standard inhibitors . Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibitory properties.

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of synthesized pyrazole derivatives, several compounds exhibited promising results against pathogenic bacteria. The testing involved measuring the minimum inhibitory concentration (MIC) against various strains. The results indicated that compounds with structural features similar to this compound showed effective inhibition at low concentrations.

CompoundBacterial StrainMIC (µg/mL)
ASalmonella typhi15
BBacillus subtilis10
CEscherichia coli30

Study 2: Enzyme Inhibition Assays

Another pertinent study focused on the enzyme inhibition capabilities of similar compounds. The findings indicated that several derivatives had significant inhibitory effects on urease and AChE, making them candidates for further development in treating conditions linked to these enzymes.

CompoundEnzymeIC50 (µM)
DUrease5.0
EAcetylcholinesterase2.5

Q & A

Q. Are there synergistic effects when combined with other therapeutics?

  • Answer :
  • Chou-Talalay method : Calculate combination indices (CI) in dose-matrix assays (CI <1 indicates synergy).
  • Mechanistic studies : Use transcriptomics to identify pathway crosstalk (e.g., MAPK/STAT3) .

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